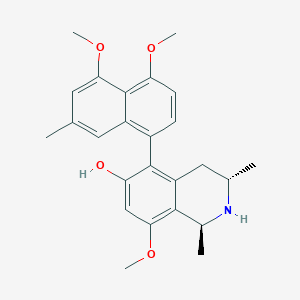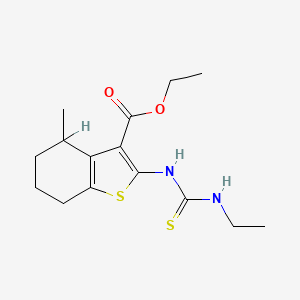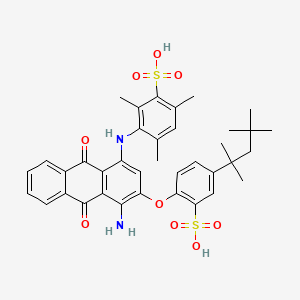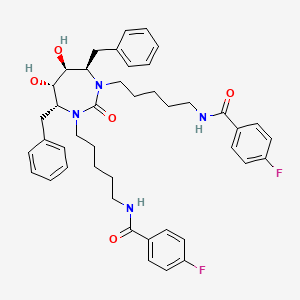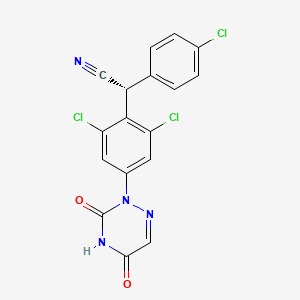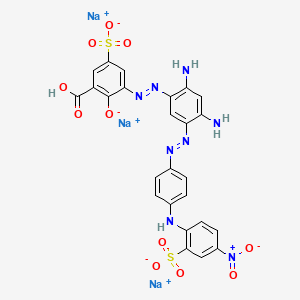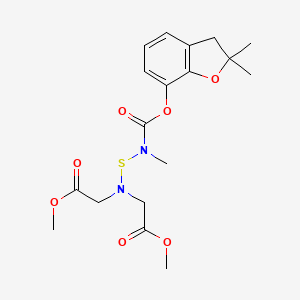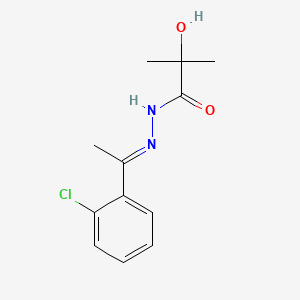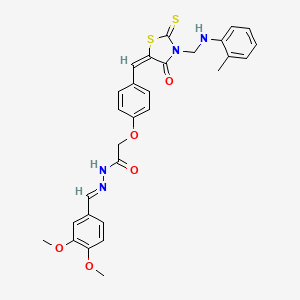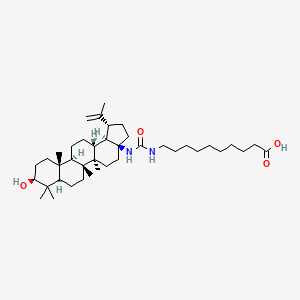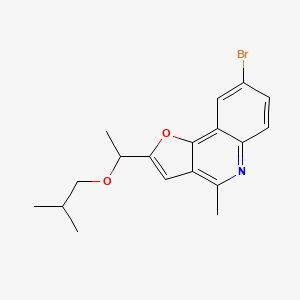
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by the presence of a bromine atom at the 8th position, a methyl group at the 4th position, and a 2-methylpropoxyethyl group at the 2nd position of the furoquinoline skeleton
准备方法
The synthesis of 8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylquinoline and 2-bromo-1-(2-methylpropoxy)ethane.
Bromination: The 4-methylquinoline undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 8th position.
Alkylation: The brominated intermediate is then subjected to alkylation with 2-bromo-1-(2-methylpropoxy)ethane under basic conditions to introduce the 2-methylpropoxyethyl group at the 2nd position.
Cyclization: The final step involves cyclization to form the furoquinoline ring system. This can be achieved using a suitable cyclizing agent under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound has been investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of new materials and as a building block for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
8-Bromo-4-methyl-2-(1-(2-methylpropoxy)ethyl)furo(3,2-c)quinoline can be compared with other similar compounds such as:
4-Methylquinoline: Lacks the bromine and 2-methylpropoxyethyl groups, resulting in different chemical and biological properties.
8-Bromoquinoline: Lacks the 4-methyl and 2-methylpropoxyethyl groups, leading to variations in reactivity and biological activity.
2-(1-(2-Methylpropoxy)ethyl)quinoline: Lacks the bromine and 4-methyl groups, affecting its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
88654-68-6 |
|---|---|
分子式 |
C18H20BrNO2 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
8-bromo-4-methyl-2-[1-(2-methylpropoxy)ethyl]furo[3,2-c]quinoline |
InChI |
InChI=1S/C18H20BrNO2/c1-10(2)9-21-12(4)17-8-14-11(3)20-16-6-5-13(19)7-15(16)18(14)22-17/h5-8,10,12H,9H2,1-4H3 |
InChI 键 |
LRRZEMRABTXCDD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=C(OC2=C3C=C(C=CC3=N1)Br)C(C)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


